
1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PA-1298 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Preparation Methods
The synthesis of PA-1298 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve nucleophilic substitution, hydrolysis, and etherification reactions. Industrial production methods focus on optimizing these reactions to achieve high yields and purity. The use of cheap and easily available raw materials, mild experimental conditions, and simple operations are key factors in the industrial synthesis of PA-1298 .
Chemical Reactions Analysis
PA-1298 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PA-1298 can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
PA-1298 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, PA-1298 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of PA-1298 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific pathway involved. For instance, PA-1298 may inhibit certain enzymes, leading to a decrease in the production of specific metabolites .
Comparison with Similar Compounds
PA-1298 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include PA-824 and other nitroimidazole derivatives. Compared to these compounds, PA-1298 exhibits distinct reactivity and stability profiles, making it suitable for different applications.
Biological Activity
1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a nitro group and an imidazo[2,1-b][1,3]oxazine moiety. Its molecular formula is C14H12F3N5O5, with a molecular weight of 359.26 g/mol. The presence of the trifluoromethoxy group contributes to its unique properties and biological activities.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : The compound demonstrates significant activity against several pathogens, including Leishmania species, indicating potential as an antileishmanial agent .
- Anticancer Properties : Preliminary studies have suggested that it may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound against different cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 2.09 | Apoptosis induction |
HepG2 (Liver) | 2.08 | Inhibition of cellular proliferation |
HeLa (Cervical) | 1.85 | Cell cycle arrest |
MDA-MB231 (Breast) | 2.81 | Apoptosis and necrosis |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antileishmanial Efficacy : In a mouse model infected with Leishmania donovani, the compound showed significant efficacy compared to standard treatments, suggesting its potential as a new therapeutic agent for leishmaniasis .
- Cancer Treatment : A study involving human cancer cell lines demonstrated that the compound effectively inhibited tumor growth in vitro, with IC50 values comparable to established chemotherapeutics .
- TRPC6 Inhibition : The compound has also been identified as an inhibitor of TRPC6 channels, which are implicated in various diseases such as nephrotic syndrome and pulmonary hypertension . This suggests its potential application in treating these conditions.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea, and what are the critical intermediates?
- Methodology : The compound is synthesized via multi-step procedures involving:
- Amine salt coupling : Reaction of (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine hydrochloride with acyl chlorides (e.g., 3-(trifluoromethoxy)benzoyl chloride) in anhydrous DMF using DIPEA as a base .
- Urea formation : Treatment with 4-(trifluoromethoxy)phenyl isocyanate under nitrogen, followed by purification via silica gel chromatography .
- Key intermediates : Tosylates (e.g., 144) and azides (e.g., 145) are critical for stereochemical control, with propane-1,3-dithiol used to reduce azides to amines .
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Analytical methods :
- HPLC/UPLC : Atlantis dC18 or Acquity BEH C18 columns with PDA/ELSD detectors ensure >95% purity .
- NMR/HRMS : 1H and 13C NMR confirm regiochemistry; HRMS verifies molecular weight (e.g., [M+H]+ = 473 for derivatives) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: 45.37% found vs. 45.17% calcd) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the antimycobacterial activity of this compound and its derivatives?
- Key findings :
- Lipophilicity : Para-substituted biaryl groups with electron-withdrawing substituents (e.g., -OCF3) enhance potency by increasing membrane permeability .
- Linker optimization : Urea or carbamate linkers improve metabolic stability compared to amides, with carbamates (e.g., R-140) showing superior in vivo efficacy .
- Stereochemistry : The (S)-configuration at position 6 is critical; enantiomeric pairs (e.g., 6R vs. 6S) exhibit >10-fold differences in MIC values against M. tuberculosis .
Q. How do pharmacokinetic properties influence the in vivo efficacy of this compound?
- Critical factors :
- Metabolic stability : Microsomal stability assays (e.g., mouse liver microsomes) identify derivatives with low clearance (e.g., R-136: t1/2 > 120 min) .
- Solubility : Pyridine-based side chains (e.g., R-84) improve aqueous solubility (e.g., 4-fold increase at pH 2) without compromising potency .
- hERG inhibition : Structural modifications (e.g., replacing biphenyls with pyridines) mitigate cardiotoxicity risks while maintaining efficacy .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Case study : Compounds with high in vitro MIC values (e.g., <0.1 µg/mL) but poor in vivo performance are profiled for:
- Protein binding : Serum albumin binding assays (e.g., >95% binding reduces free drug concentrations) .
- Tissue penetration : Radiolabeled studies in murine models quantify lung-to-plasma ratios (e.g., >10:1 for carbamates) .
- Metabolite profiling : LC-MS identifies inactive metabolites (e.g., nitro-reduced imidazoles) that dominate in vivo .
Q. How is stereochemical purity ensured during synthesis, and what analytical methods validate enantiomeric excess?
- Stereocontrol : Chiral auxiliaries (e.g., (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol) and asymmetric catalysis (e.g., Pd(dppf)Cl2) enforce enantioselectivity .
- Validation :
- Chiral HPLC : Daicel Chiralpak columns resolve enantiomers (e.g., R-136 vs. S-136) with >99% ee .
- X-ray crystallography : Confirms absolute configuration (e.g., (6R)-enantiomer in DNDI-8219) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on hERG inhibition and antitubercular activity?
- Context : Some derivatives (e.g., R-84) show potent in vitro activity (MIC < 0.05 µg/mL) but significant hERG inhibition (IC50 < 1 µM).
- Resolution :
- SAR-guided redesign : Introduce polar groups (e.g., morpholine in compound 50) to reduce lipophilicity (ClogP < 3.5) and hERG binding .
- In silico modeling : Molecular docking using hERG K+ channel homology models identifies steric clashes with Tyr652, guiding structural modifications .
Q. Methodological Best Practices
Q. What protocols are recommended for scaling up synthesis while maintaining enantiopurity?
- Optimized steps :
- Azide reduction : Use NaBH3CN in AcOH/DMF at 0–20°C to minimize racemization .
- Coupling reactions : Pd-catalyzed Suzuki-Miyaura reactions (e.g., ArB(OH)2 with iodides) under N2 at 85°C achieve >90% yield .
- Purification : Flash chromatography with EtOAc/hexane (9:1) or preparative HPLC ensures >98% purity .
Properties
CAS No. |
187235-48-9 |
---|---|
Molecular Formula |
C14H12F3N5O5 |
Molecular Weight |
387.27 g/mol |
IUPAC Name |
1-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H12F3N5O5/c15-14(16,17)27-10-3-1-8(2-4-10)18-12(23)19-9-5-21-6-11(22(24)25)20-13(21)26-7-9/h1-4,6,9H,5,7H2,(H2,18,19,23)/t9-/m0/s1 |
InChI Key |
OOFRZDPLXWOZAD-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.